molecular formula C12H12O3 B14258462 (2S)-2-(2-Methoxyphenyl)-2,3-dihydro-4H-pyran-4-one CAS No. 333749-07-8

(2S)-2-(2-Methoxyphenyl)-2,3-dihydro-4H-pyran-4-one

Katalognummer: B14258462
CAS-Nummer: 333749-07-8
Molekulargewicht: 204.22 g/mol
InChI-Schlüssel: USXRDWKUDRMMPX-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-(2-Methoxyphenyl)-2,3-dihydro-4H-pyran-4-one is an organic compound with a unique structure that includes a methoxyphenyl group and a dihydropyranone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2-Methoxyphenyl)-2,3-dihydro-4H-pyran-4-one typically involves the reaction of 2-methoxybenzaldehyde with a suitable dihydropyranone precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. Specific details on the reaction conditions and catalysts used can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in its purest form.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-(2-Methoxyphenyl)-2,3-dihydro-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

(2S)-2-(2-Methoxyphenyl)-2,3-dihydro-4H-pyran-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism by which (2S)-2-(2-Methoxyphenyl)-2,3-dihydro-4H-pyran-4-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s potential therapeutic effects could involve modulation of signaling pathways related to inflammation and cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S)-2-(2-Hydroxyphenyl)-2,3-dihydro-4H-pyran-4-one: Similar structure but with a hydroxy group instead of a methoxy group.

    (2S)-2-(2-Chlorophenyl)-2,3-dihydro-4H-pyran-4-one: Contains a chlorine atom in place of the methoxy group.

    (2S)-2-(2-Nitrophenyl)-2,3-dihydro-4H-pyran-4-one: Features a nitro group instead of a methoxy group.

Uniqueness

(2S)-2-(2-Methoxyphenyl)-2,3-dihydro-4H-pyran-4-one is unique due to its specific methoxy substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

CAS-Nummer

333749-07-8

Molekularformel

C12H12O3

Molekulargewicht

204.22 g/mol

IUPAC-Name

(2S)-2-(2-methoxyphenyl)-2,3-dihydropyran-4-one

InChI

InChI=1S/C12H12O3/c1-14-11-5-3-2-4-10(11)12-8-9(13)6-7-15-12/h2-7,12H,8H2,1H3/t12-/m0/s1

InChI-Schlüssel

USXRDWKUDRMMPX-LBPRGKRZSA-N

Isomerische SMILES

COC1=CC=CC=C1[C@@H]2CC(=O)C=CO2

Kanonische SMILES

COC1=CC=CC=C1C2CC(=O)C=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.